

Structural Analysis and Conformational Dynamics of 2'-Cytidylic Acid (2'-CMP)

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Compound of Interest

Compound Name:	2'-Cytidylic acid
CAS No.:	85-94-9
Cat. No.:	B1217408

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Executive Summary

2'-Cytidylic acid (2'-CMP) represents a critical structural isomer of the standard RNA monomer (3'-CMP/5'-CMP).[1][2] While often encountered as a transient hydrolytic intermediate or a specific enzymatic inhibitor (e.g., Ribonuclease A), its structural rigidity and conformational preferences differ significantly from its 3' and 5' counterparts.[1] This guide analyzes the steric and electrostatic consequences of 2'-phosphorylation, details the anti / C2'-endo conformational preference, and provides validated protocols for its chromatographic isolation from isomeric mixtures.[1][2]

Molecular Architecture & Chemical Identity[1][2]

Unlike the canonical 5'-nucleotides used in polymerase-mediated synthesis, 2'-CMP carries its phosphate group at the C2' position of the ribose ring.[1][2] This positional shift introduces unique steric clashes that govern its behavior in solution and in protein binding pockets.

Structural Specifications

- IUPAC Name: Cytidine 2'-monophosphate[1][2][3]

- Chemical Formula: Cngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted">

H

N

O

P[1][2][4][5]

- Molecular Weight: 323.20 g/mol [1][2][4][5]
- Key Feature: The phosphate group at C2' renders the adjacent C3'-OH a secondary alcohol, reversing the standard nucleophile/electrophile relationship found in RNA synthesis.[1]

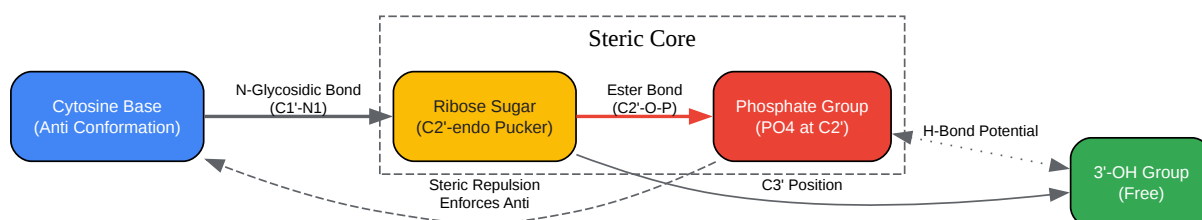
Crystal Structure Data

X-ray crystallography of 2'-CMP (trihydrate form) reveals a specific ground-state conformation that differs from the A-form RNA helix geometry.[1][2]

Parameter	Value	Structural Significance
Crystal System	Triclinic, Space Group P1	Low symmetry indicates specific, directional intermolecular forces.[1][2]
Glycosidic Angle ()	Anti	The cytosine base is rotated away from the sugar, minimizing steric clash with the bulky 2'-phosphate.[1]
Sugar Pucker	C2'-endo ()	Unlike the C3'-endo puckering typical of RNA helices, free 2'-CMP relaxes into the C2'-endo form (similar to B-DNA).[1][2]
C4'-C5' Bond	Gauche-gauche	The exocyclic -CH OH group orients to maximize H-bonding potential.[1][2]

Visualization of Structural Connectivity

The following diagram illustrates the connectivity and the critical steric zones defined by the 2'-phosphate.



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Figure 1: Structural connectivity of 2'-CMP.[1][2] The 2'-phosphate creates a steric block that enforces the Anti glycosidic torsion and influences the sugar pucker.[1]

Conformational Dynamics: The "Why" Behind the Structure[1]

Understanding the conformation of 2'-CMP is essential for rationalizing its binding affinity to enzymes like RNase A.[2]

The Sugar Pucker Equilibrium

In polymeric RNA, the ribose sugar is constrained to the C3'-endo (North) conformation to satisfy the geometry of the A-form helix.[1] However, as a free nucleotide, 2'-CMP exhibits a preference for C2'-endo (South).[1][2]

- Mechanism: The bulky phosphate at the 2' position experiences electrostatic repulsion from the base and the 5'-OH. The C2'-endo pucker moves the C2' atom (and its phosphate) away from the base, relieving this strain.[1]
- Implication: When 2'-CMP binds to RNase A, the enzyme must accommodate or force a shift in this pucker.[2] Crystallographic studies of the RNase A:2'-CMP complex show the inhibitor

bound with high specificity, exploiting these electrostatic contacts.[1]

Zwitterionic Character & pKa

The ionization state of 2'-CMP is pH-dependent and critical for separation strategies.[1][2]

- pKa 1 (~0.8): Primary phosphate ionization (PO

H

PO

H

).[1][2]

- pKa 2 (~4.4): Protonation of Cytosine N3 (N3

N3

).[1] Below pH 4.4, the molecule exists as a zwitterion (Phosphate

/ Base

).[1]

- pKa 3 (~6.2): Secondary phosphate ionization (PO

H

PO

).[1][2]

Analytical Characterization & Differentiation

A common challenge in nucleotide chemistry is distinguishing 2'-CMP from its isomer, 3'-CMP. [1][2] This is critical because acid hydrolysis of RNA yields a mixture of both via a 2',3'-cyclic intermediate.[1][2]

UV Spectroscopy

While the chromophore (cytosine) is identical, the local environment shifts the slightly depending on pH.

- pH 2.0:
= 278 nm^{[1][2][5]}
- pH 12.0:
= 272 nm^{[1][2][5]}

NMR Distinction

Proton NMR (

H-NMR) is the definitive method for structural verification.^{[1][2]} The key diagnostic is the chemical shift of the H2' and H3' protons.

- 2'-CMP: The H2' signal is deshielded (shifted downfield) due to the proximity of the phosphate group.
- 3'-CMP: The H3' signal is deshielded.

Experimental Protocol: Separation of 2'-CMP and 3'-CMP

Objective: To isolate high-purity 2'-CMP from a hydrolytic mixture containing 3'-CMP and cyclic-CMP. Method: Ion-Pairing Reversed-Phase HPLC.^{[1][2]}

Reagents & Mobile Phase^[2]

- Column: C18 Analytical Column (e.g., 250 x 4.6 mm, 5 μm).
- Buffer A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.^[1]
 - Why TEAA? The triethylammonium ion pairs with the negatively charged phosphate, increasing the hydrophobicity of the nucleotide and allowing retention on the C18 column.

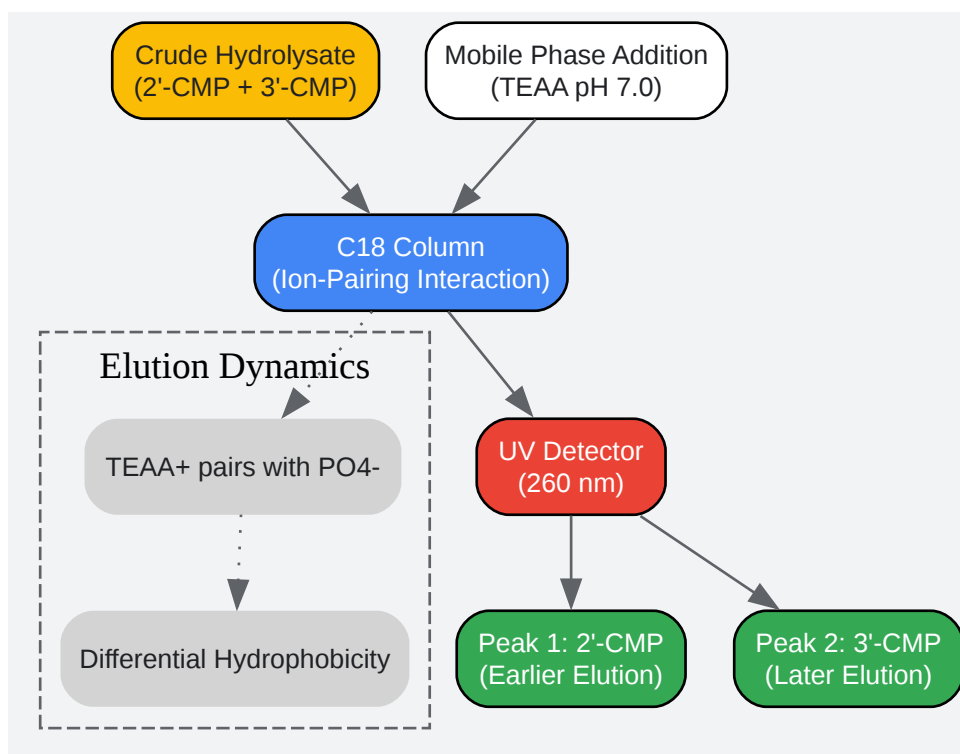
- Buffer B: Acetonitrile (ACN).[1][2]

Step-by-Step Workflow

- Equilibration: Flush column with 95% Buffer A / 5% Buffer B for 20 minutes at 1.0 mL/min.
- Sample Prep: Dissolve nucleotide mixture in Buffer A (approx. 1 mg/mL). Filter through 0.22 μm PVDF membrane.[2]
- Injection: Inject 10-20 μL of sample.
- Gradient Profile:
 - 0-5 min: Isocratic 5% B.[1][2]
 - 5-20 min: Linear gradient 5%
15% B.
 - 20-25 min: Linear gradient 15%
50% B (Wash).
- Detection: Monitor Absorbance at 260 nm and 280 nm.

Expected Result: Due to the subtle difference in polarity and pKa, the isomers will resolve. Typically, 2'-CMP elutes before 3'-CMP in anion-exchange or ion-pairing systems because the 2'-phosphate is sterically more shielded by the base in the anti conformation, slightly altering its interaction with the stationary phase.[1][2]

Separation Logic Diagram



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Figure 2: HPLC Separation workflow utilizing ion-pairing agents to resolve positional isomers.

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